1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Description

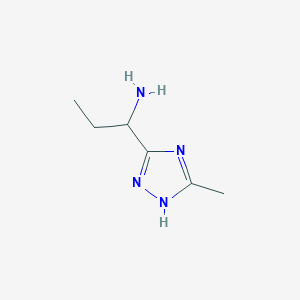

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole-containing compound with a propan-1-amine chain attached to the 5-position of the triazole ring and a methyl substituent at the 3-position. Its molecular formula is C6H11N5, with a molecular weight of 153.19 g/mol. The compound’s structure combines the hydrogen-bonding capability of the amine group with the aromatic and coordination properties of the triazole ring, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C6H12N4/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3,(H,8,9,10) |

InChI Key |

KWCLNZQGWCJRBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NNC(=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with propan-1-amine under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may require specific catalysts or reagents depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The methyl group at the triazole’s 3-position in the target compound provides steric simplicity compared to cyclopropyl (bulkier, ) or phenyl (aromatic, ) substituents.

- Chain Modifications : The propan-1-amine chain distinguishes the target from analogs with hydroxyl groups (e.g., propan-1-ol, ), branched chains (), or shorter ethylamine moieties ().

Physicochemical Properties

Analysis :

- The hydroxyl group in the propanol analog () increases water solubility compared to the target’s amine.

- Bulkier substituents (e.g., phenyl in , cyclopropyl in ) reduce solubility due to enhanced hydrophobicity.

- S6 () exhibits higher logP due to the piperidine spacer, suggesting improved membrane permeability but lower aqueous solubility.

Biological Activity

1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, also known as this compound dihydrochloride (CAS: 1354960-05-6), is a compound featuring a triazole ring that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is CHClN, with a molecular weight of approximately 200.06 g/mol. The presence of the triazole moiety is significant for its interactions with biological targets.

Biological Activity Overview

Triazole compounds are known for their diverse biological activities, particularly in the fields of antifungal and anticancer therapies. The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that derivatives of triazoles can exhibit significant antifungal activity against various fungal strains.

Anticancer Properties

Studies have shown that triazole derivatives can possess cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

The mechanism by which this compound exerts its biological effects involves interactions with various biological macromolecules:

Enzyme Inhibition

Triazoles can inhibit enzymes involved in biosynthetic pathways. For instance, they may target cytochrome P450 enzymes in fungi or other critical enzymes in cancer metabolism.

Receptor Binding

The compound may act as a ligand for certain receptors or proteins within cells, influencing signaling pathways and cellular responses.

Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against Candida species. Results indicated that this compound exhibited potent activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antifungal agents .

Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit the proliferation of breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amines in comparison to similar triazole compounds:

| Compound Name | Structure | Antifungal Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-am | Structure | < 10 | 15 |

| 3-Amino-Triazole Derivative | Structure | < 20 | 25 |

| Triazole-based Antifungal Agent | Structure | < 5 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.